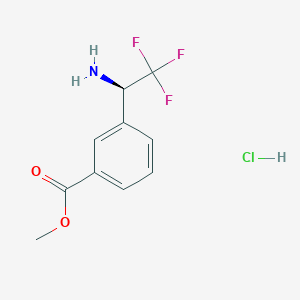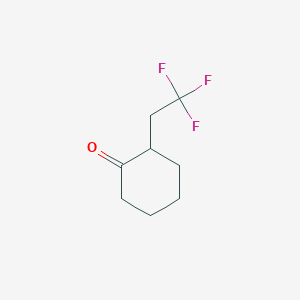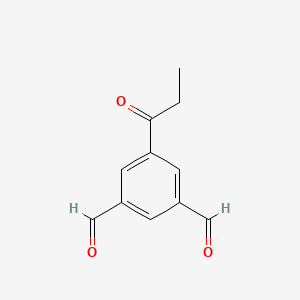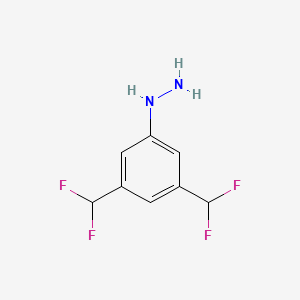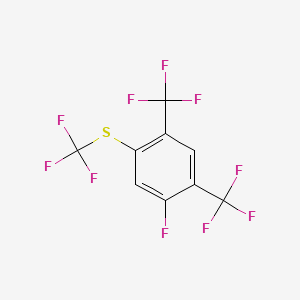
1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound characterized by the presence of multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing trifluoromethyl groups makes the benzene ring more susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, typically under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the trifluoromethyl groups .
科学研究应用
1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The electron-withdrawing trifluoromethyl groups can influence the reactivity and binding affinity of the compound, making it a useful tool in studying enzyme inhibition and receptor binding. The pathways involved often include interactions with nucleophilic sites on proteins and other biomolecules .
相似化合物的比较
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: Another trifluoromethyl-substituted benzene derivative with different reactivity due to the presence of a bromine atom.
1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one: A compound with similar trifluoromethyl groups but a different overall structure and reactivity.
Uniqueness
1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl and trifluoromethylthio groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
属性
分子式 |
C9H2F10S |
|---|---|
分子量 |
332.16 g/mol |
IUPAC 名称 |
1-fluoro-2,4-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-5-2-6(20-9(17,18)19)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H |
InChI 键 |
NQPYPQCNPPMDJF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1C(F)(F)F)SC(F)(F)F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


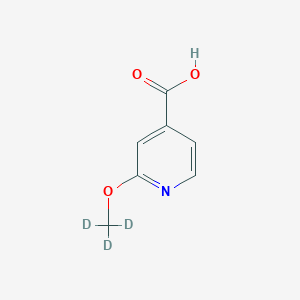
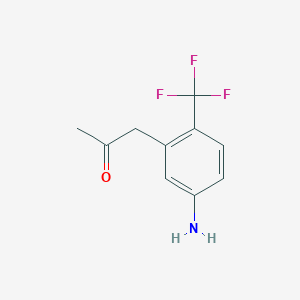
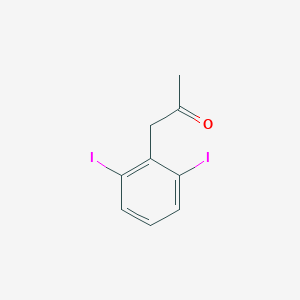
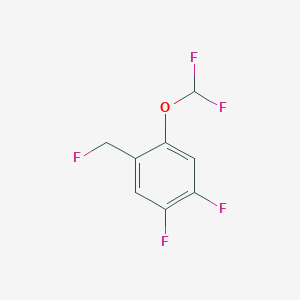
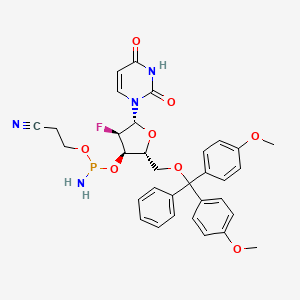
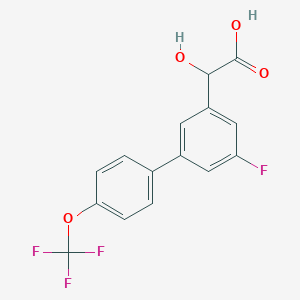
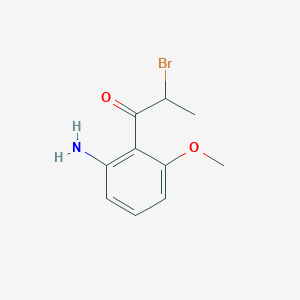
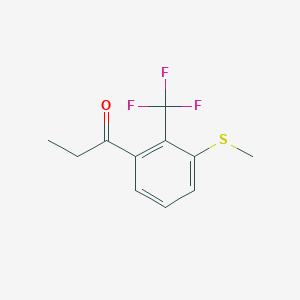
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
